molecular formula C22H23N3O2 B11194712 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B11194712
M. Wt: 361.4 g/mol
InChI Key: YNROPMQUUUHTKR-UHFFFAOYSA-N
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Description

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-ETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the amide or pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinones and their derivatives. Examples include:

  • 2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE
  • 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-ETHYLPHENYL)ACETAMIDE lies in its specific substituents and their positions on the pyrimidine and phenyl rings. These structural differences can lead to variations in biological activity and chemical reactivity.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-3-16-9-8-12-19(13-16)23-20(26)15-25-21(27)14-18(4-2)24-22(25)17-10-6-5-7-11-17/h5-14H,3-4,15H2,1-2H3,(H,23,26)

InChI Key

YNROPMQUUUHTKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)CC

Origin of Product

United States

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